molecular formula C20H18N2O5 B1226904 3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid

3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid

Cat. No. B1226904
M. Wt: 366.4 g/mol
InChI Key: RZIXCUMFPILECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid is an indolyl carboxylic acid.

Scientific Research Applications

Biocatalysis and Synthesis of Chiral Building Blocks

One prominent application of the compound involves its use in biocatalysis. Mishra et al. (2016) described how the enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, which structurally relates to the compound , serve as valuable chiral synthons for the enantiospecific synthesis of therapeutic agents. This study emphasized the importance of these enantiomers in pharmaceutical applications, requiring them in optically pure form. An amidase activity from Alcaligenes faecalis subsp. parafaecalis was discovered, capable of kinetically resolving 2,3-dihydro-1,4-benzodioxin-2-carboxyamide, thus efficiently producing enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid (Mishra et al., 2016).

Anti-Inflammatory and Biological Activities

Vazquez et al. (1996, 1997) explored the synthesis and anti-inflammatory properties of carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit. Their research revealed that specific compounds exhibited notable anti-inflammatory activity, comparable to established anti-inflammatory agents such as Ibuprofen. This indicates the compound's potential in developing new anti-inflammatory drugs (Vazquez, Rosell & Pujol, 1996); (Vazquez, Rosell & Pujol, 1997).

Antimicrobial and Enzyme Inhibition Studies

Abbasi et al. (2017) synthesized new sulfonamides bearing a 1,4-benzodioxin ring and examined their antibacterial potential and lipoxygenase inhibitory activity. Their findings suggested that these synthesized sulfonamides might serve as therapeutic agents for inflammatory ailments due to their suitable antibacterial potential and lipoxygenase inhibition capabilities (Abbasi et al., 2017).

properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C20H18N2O5/c1-22-15-5-3-2-4-13(15)14(19(22)20(24)25)11-18(23)21-12-6-7-16-17(10-12)27-9-8-26-16/h2-7,10H,8-9,11H2,1H3,(H,21,23)(H,24,25)

InChI Key

RZIXCUMFPILECJ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=C1C(=O)O)CC(=O)NC3=CC4=C(C=C3)OCCO4

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)O)CC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid
Reactant of Route 2
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3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid
Reactant of Route 3
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3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid
Reactant of Route 4
Reactant of Route 4
3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid
Reactant of Route 5
3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid
Reactant of Route 6
3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid

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